molecular formula C12H12N2O5 B2634080 ethyl (Z)-2-amino-4-(3-nitrophenyl)-4-oxo-2-butenoate CAS No. 866050-43-3

ethyl (Z)-2-amino-4-(3-nitrophenyl)-4-oxo-2-butenoate

Cat. No. B2634080
CAS RN: 866050-43-3
M. Wt: 264.237
InChI Key: VTNMLEZYIPFWRC-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “ethyl (Z)-2-amino-4-(3-nitrophenyl)-4-oxo-2-butenoate” is a complex organic molecule. It contains an ethyl group, an amino group, a nitrophenyl group, and a butenoate group. The presence of these functional groups suggests that this compound may have interesting chemical properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the aforementioned functional groups. For instance, the Williamson Ether Synthesis could be a potential method for forming ethers .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrophenyl group suggests that the compound may have aromatic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the nitro group in redox reactions, and the butenoate group in addition or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar groups like the nitro group and the amino group could affect its solubility in different solvents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a drug, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, compounds containing nitro groups can be explosive and should be handled with care .

Future Directions

The future research directions for this compound could involve exploring its potential applications, such as its use in the development of new drugs or materials .

properties

IUPAC Name

ethyl (Z)-2-amino-4-(3-nitrophenyl)-4-oxobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c1-2-19-12(16)10(13)7-11(15)8-4-3-5-9(6-8)14(17)18/h3-7H,2,13H2,1H3/b10-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNMLEZYIPFWRC-YFHOEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(=O)C1=CC(=CC=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C(=O)C1=CC(=CC=C1)[N+](=O)[O-])/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (Z)-2-amino-4-(3-nitrophenyl)-4-oxo-2-butenoate

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